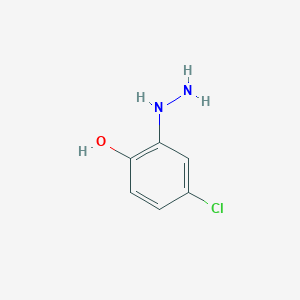
4-Chloro-2-hydrazinylphenol
Overview
Description
4-Chloro-2-hydrazinylphenol is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Chloro-2-hydrazinylphenol is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is derived from 2-amino-4-chlorophenol, characterized by the presence of a hydrazine functional group. The molecular formula is with a molecular weight of 160.58 g/mol. Its structure allows it to participate in various biochemical interactions, making it a candidate for further research in pharmacology and toxicology.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. It may act as an inhibitor of certain enzymes or receptors involved in pathological processes. The hydrazine moiety can facilitate redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which are implicated in cellular signaling and oxidative stress responses.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that such compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Cytotoxic Effects
Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells through the activation of caspase pathways. The compound's ability to disrupt mitochondrial function has also been noted, leading to increased ROS production and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Leukemia Cells | 15 | Induction of apoptosis via caspases |
| Breast Cancer Cells | 25 | Mitochondrial dysfunction |
| Hepatocellular Carcinoma | 30 | ROS generation |
Toxicological Studies
Toxicological evaluations have highlighted the potential risks associated with this compound exposure. In animal models, high doses have resulted in significant hematological changes, including increased levels of methemoglobin and altered blood chemistry parameters. Notably, studies indicate that prolonged exposure may lead to organ-specific toxicity, particularly affecting the liver and kidneys.
Case Study: Long-term Exposure in Rats
A chronic toxicity study involving rats fed diets containing varying concentrations of this compound revealed:
- Survival Rates : All treated rats survived the study duration.
- Weight Changes : Significant decreases in body weight were observed at higher concentrations.
- Histopathological Findings : Hyperplasia was noted in the forestomach of rats exposed to high doses (≥8000 ppm), indicating potential carcinogenic effects.
Properties
IUPAC Name |
4-chloro-2-hydrazinylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-4-1-2-6(10)5(3-4)9-8/h1-3,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGPTJMMIFDHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















